Dicyclohexyl(dimethyl)azanium;hydroxide

Lewis acid catalysis Sn-Beta zeolite fluoride-free hydrothermal synthesis

Dicyclohexyl(dimethyl)azanium hydroxide (syn. N-cyclohexyl-N,N-dimethylcyclohexanaminium hydroxide, N,N-dimethyldicyclohexylammonium hydroxide, DMDCHA·OH) is a quaternary ammonium hydroxide (QAH) bearing two cyclohexyl substituents and two methyl groups on the central nitrogen atom.

Molecular Formula C14H29NO
Molecular Weight 227.39 g/mol
CAS No. 1010721-92-2
Cat. No. B150411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl(dimethyl)azanium;hydroxide
CAS1010721-92-2
Molecular FormulaC14H29NO
Molecular Weight227.39 g/mol
Structural Identifiers
SMILESC[N+](C)(C1CCCCC1)C2CCCCC2.[OH-]
InChIInChI=1S/C14H28N.H2O/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h13-14H,3-12H2,1-2H3;1H2/q+1;/p-1
InChIKeyFRZUYCAIWJASQD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexyl(dimethyl)azanium Hydroxide (CAS 1010721-92-2): A Structurally Rigid Quaternary Ammonium OSDA and Developer Base for Zeolite Synthesis and Lithography


Dicyclohexyl(dimethyl)azanium hydroxide (syn. N-cyclohexyl-N,N-dimethylcyclohexanaminium hydroxide, N,N-dimethyldicyclohexylammonium hydroxide, DMDCHA·OH) is a quaternary ammonium hydroxide (QAH) bearing two cyclohexyl substituents and two methyl groups on the central nitrogen atom . Possessing a molecular formula of C₁₄H₂₉NO and a molecular weight of 227.39 g/mol, this compound functions primarily as an organic structure-directing agent (OSDA) in hydrothermal zeolite synthesis and as an alkaline developer in advanced photoresist formulations . Its sterically demanding dicyclohexyl architecture confers templating selectivity that is inaccessible to simpler alkylammonium hydroxides such as tetraethylammonium hydroxide (TEAOH) [1].

Why Generic Quaternary Ammonium Hydroxides Cannot Substitute Dicyclohexyl(dimethyl)azanium Hydroxide in Targeted Zeolite Synthesis and Lithographic Processes


Quaternary ammonium hydroxides are not interchangeable structure-directing agents. The spatial footprint, charge density, and hydrophobic character of the OSDA dictate phase selectivity, framework topology, and crystallization kinetics [1]. Standard linear or small-ring QAHs such as TEAOH and tetrapropylammonium hydroxide (TPAOH) fail to generate the intergrown zeolite beta polymorphs SU-78A/SU-78B or to enable fluoride-free Sn-Beta synthesis under comparable conditions [2][3]. In lithographic developers, the basicity, metal-ion content, and volatility of DMDCHA·OH differ substantially from tetramethylammonium hydroxide (TMAH), directly impacting pattern fidelity and residue control [4]. These structural and functional specificity factors mean that generic substitution without equivalence demonstration risks synthetic failure, altered catalytic performance, or unacceptable device yield loss.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Dicyclohexyl(dimethyl)azanium Hydroxide


Fluoride-Free Sn-Beta Synthesis: DMDCHA·OH vs. TEAOH in Hydrothermal Crystallization

When TEAOH is employed as the SDA for direct hydrothermal Sn-Beta synthesis, the presence of fluoride ions (F⁻) as a mineralizing agent is mandatory to achieve sufficient crystallinity [1]. Substitution with DMDCHA·OH eliminates the fluoride requirement entirely while yielding Sn-Beta of higher crystallinity. The DMDCHA-directed material exhibits a smaller crystal size and stronger Lewis acidity, translating to higher catalytic activity than fluoride-mediated Sn-Beta at comparable Sn content in both Baeyer–Villiger oxidation and isomerization–esterification reactions [1]. The gel Si/Sn ratio is tunable from 60 to 200 by adjusting the Na/Si ratio, demonstrating compositional flexibility unavailable in the fluoride system [1].

Lewis acid catalysis Sn-Beta zeolite fluoride-free hydrothermal synthesis

Discovery of New Zeolite Beta Polymorphs SU-78A/SU-78B: Topological Specificity of Dicyclohexylammonium OSDA

Dicyclohexylammonium hydroxides direct the crystallization of two entirely new zeolite beta polymorphs, SU-78A and SU-78B, which intergrow to form the SU-78 material possessing interconnected 12-ring channels in three crystallographic directions [1]. This pore architecture is distinct from the known zeolite beta polymorphs A, B, and C, which are typically obtained with TEAOH or other conventional OSDAs and lack full three-directional 12-ring interconnectivity [1]. The layer stacking in SU-78 differs fundamentally from all prior beta family members, and the material is thermally stable up to 600 °C [1]. No other OSDA has been reported to produce this specific intergrowth topology.

zeolite topology polymorph discovery intergrowth structure

Mesoporogen-Free Synthesis of Nanosized Hierarchical ITQ-21 Zeolites Using DMDCHA·OH OSDA

Using N-cyclohexyl-N,N-dimethylcyclohexanaminium hydroxide as the sole OSDA, nanosized hierarchical germanosilicate ITQ-21 zeolites with abundant intracrystalline meso/macropores were successfully prepared in a concentrated gel system completely free of any mesoporogen or seed crystals [1]. The as-synthesized nanosized hierarchical Al-ITQ-21 demonstrated effective catalytic activity for the acetal reaction of bulky substrates [1]. In contrast, the original ITQ-21 synthesis reported by Corma et al. required the structurally complex and costly N(16)-methylsparteinium hydroxide as OSDA, and alternative routes typically depend on mesoporogen additives to generate auxiliary porosity [2]. The elimination of both seed crystals and mesoporogens represents a significant cost and process simplification.

hierarchical zeolite ITQ-21 mesoporogen-free synthesis

Photoresist Developer Performance: Dimethyldicyclohexylammonium Hydroxide as a Non-TMAH Alkaline Developer

In patent exemplification, dimethyldicyclohexylammonium hydroxide (denoted D2) was evaluated as an alternative alkaline developer to conventional tetramethylammonium hydroxide (TMAH) for chemically amplified positive photoresist compositions on semiconductor substrates [1]. The DMDCHA-based developer demonstrated pattern formation capability for integrated circuit device fabrication. Traditional TMAH developers, while widely used, suffer from high volatility and amine odor, and their small molecular size can lead to excessive developer penetration into unexposed resist regions, causing pattern swelling and loss of resolution [2]. The bulkier dicyclohexyl-substituted ammonium cation is expected to exhibit reduced diffusion into resist films, contributing to improved contrast and line-edge roughness control.

photolithography photoresist developer semiconductor manufacturing

Broad Zeolite Composition Space Accessibility: DMDCHA·OH as a General Templating Agent for Germanosilicate and Aluminosilicate Frameworks

U.S. Patent US20080069769A1 teaches that N,N-dimethyldicyclohexylammonium hydroxide (DMDCHA·OH) belongs to a class of dicycloalkylammonium templating agents capable of crystallizing a broad range of framework types including those isostructural to ITQ-21, Beta, and other large-pore zeolites, from synthesis gels containing tetravalent, trivalent, and pentavalent oxide sources [1]. The patent explicitly demonstrates germanosilicate ITQ-21 synthesis using DMDCHA·OH (Examples 1–2) [1]. By contrast, many conventional OSDAs such as TPAOH are restricted to a narrow set of framework types (e.g., MFI), and specialty OSDAs like N(16)-methylsparteinium are cost-prohibitive and single-framework-specific [2]. The cyclohexyl-substituted ammonium architecture thus provides a versatile, commercially practical OSDA for exploring and manufacturing diverse zeolite topologies.

zeolite synthesis structure-directing agent porous crystalline materials

Optimal Research and Industrial Deployment Scenarios for Dicyclohexyl(dimethyl)azanium Hydroxide Based on Verified Differentiation Evidence


Fluoride-Free Synthesis of High-Activity Sn-Beta Lewis Acid Catalysts for Green Oxidation and Biomass Conversion

Procurement of DMDCHA·OH is indicated when the goal is to manufacture Sn-Beta zeolite catalysts without using hydrofluoric acid or fluoride salts. The fluoride-free route enabled by this OSDA produces Sn-Beta with smaller crystallites and stronger Lewis acidity than the conventional TEAOH/F⁻ system, directly translating to higher per-gram catalytic productivity in Baeyer–Villiger oxidations and sugar isomerization–esterification cascades [1]. This scenario is particularly relevant for fine-chemical and biorefinery catalyst producers seeking to eliminate fluoride from their manufacturing workflow while improving catalyst performance.

Discovery and Crystallization of Novel Zeolite Topologies with Three-Directional 12-Ring Channel Systems

Research groups engaged in zeolite topology discovery should consider DMDCHA·OH as a primary screening OSDA. Its unique steric and electronic profile has already yielded the SU-78A/SU-78B intergrowth family—zeolite beta polymorphs with fully interconnected 12-ring channels in all three dimensions, thermally stable to 600 °C, which are inaccessible using TEAOH or any other known OSDA [2]. The compound's ability to template large cavities and three-directional pore networks makes it a rational choice for exploratory synthesis aimed at discovering new frameworks for diffusion-constrained catalytic and separation applications.

Cost-Effective, One-Pot Synthesis of Nanosized Hierarchical Zeolites for Bulky-Substrate Catalysis

When the target material is a hierarchically porous zeolite with intracrystalline meso/macropores, DMDCHA·OH enables a simplified, mesoporogen-free, seed-free synthesis protocol, as demonstrated for nanosized hierarchical ITQ-21 [3]. This eliminates the cost and calcination steps associated with mesoporogen removal and avoids the need for seed crystal preparation. The resulting hierarchical Al-ITQ-21 catalyst is active for acetal reactions of sterically demanding substrates, validating this approach for catalyst manufacturers aiming to reduce synthesis complexity while preserving or enhancing mass-transport-limited catalytic performance.

Specialty Alkaline Developer for Advanced Photolithographic Patterning in Semiconductor Fabrication

Semiconductor fabrication facilities evaluating alternatives to TMAH-based developers for chemically amplified photoresists may consider DMDCHA·OH as a large-cation developer. Patent evidence demonstrates its pattern-formation capability in integrated circuit manufacturing, and its reduced volatility and bulkier molecular structure are expected to mitigate developer penetration and pattern swelling compared to TMAH [4]. This scenario is most relevant for advanced-node lithography processes where critical dimension control and defect density are paramount and where TMAH's high diffusivity limits attainable resolution.

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